4-(2,4-dichlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Description
This compound belongs to the pyrimido-triazinone class, characterized by a fused heterocyclic core (pyrimidine and triazine rings) substituted with a 2,4-dichlorophenyl group at position 4, a 2,3-dihydroindole moiety at position 2, and a methyl group at position 6. Its structural complexity confers unique physicochemical properties, including moderate lipophilicity and hydrogen-bonding capacity, which influence its pharmacokinetic and pharmacodynamic profiles .
Properties
Molecular Formula |
C21H17Cl2N5O |
|---|---|
Molecular Weight |
426.3 g/mol |
IUPAC Name |
4-(2,4-dichlorophenyl)-2-(2,3-dihydroindol-1-yl)-8-methyl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C21H17Cl2N5O/c1-12-10-18(29)28-19(15-7-6-14(22)11-16(15)23)25-20(26-21(28)24-12)27-9-8-13-4-2-3-5-17(13)27/h2-7,10-11,19H,8-9H2,1H3,(H,24,25,26) |
InChI Key |
SMTGRQVSPXXJLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C(N=C(NC2=N1)N3CCC4=CC=CC=C43)C5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the pyrimidotriazinone core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the dichlorophenyl group: This step often involves a substitution reaction where a dichlorophenyl moiety is introduced to the core structure.
Attachment of the dihydroindolyl group: This can be done through a coupling reaction, where the dihydroindolyl group is attached to the core structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyrimidotriazinone moieties.
Reduction: Reduction reactions can occur, especially at the dichlorophenyl group.
Substitution: Various substitution reactions can take place, particularly involving the chlorine atoms in the dichlorophenyl group.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield dechlorinated products.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biology, it is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine
In medicine, research is focused on its potential therapeutic applications, particularly in the development of new drugs.
Industry
In industry, it may be used in the synthesis of advanced materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 4-(2,4-dichlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share the pyrimido-triazinone scaffold but differ in substituent groups, leading to variations in bioactivity, binding affinity, and metabolic stability. Below is a detailed comparison:
4-(3-Chlorophenyl)-2-(2,3-Dihydro-1H-indol-1-yl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
- Structural Difference : The 3-chlorophenyl substituent replaces the 2,4-dichlorophenyl group.
- Computational Similarity : Tanimoto coefficient analysis (Morgan fingerprints) indicates ~85% structural similarity, highlighting the significance of halogen positioning .
4-(3-Methoxyphenyl)-8-methyl-2-[(4-methylphenyl)amino]-4,9-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
- Structural Difference: A methoxyphenyl group replaces the dichlorophenyl moiety, and a 4-methylanilino group substitutes the dihydroindole.
- Impact on Activity: The methoxy group enhances solubility but reduces membrane permeability. The anilino substitution may alter hydrogen-bonding patterns, affecting target engagement .
- Bioactivity Profile : Demonstrated moderate kinase inhibition in silico, with lower predicted IC50 values compared to the dichlorophenyl analog due to weaker hydrophobic interactions .
2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-(6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one
- Structural Difference: A triazinoindole-pyrazole hybrid replaces the pyrimido-triazinone core.
Key Research Findings
Structural Clustering and Bioactivity Correlation
- Compounds with dichlorophenyl groups cluster separately from methoxy- or monochloro-substituted analogs in chemical similarity networks, reflecting distinct bioactivity profiles .
- The dichlorophenyl analog exhibits higher predicted binding affinity in molecular docking studies targeting kinase domains, attributed to enhanced π-π stacking and halogen bonding .
Metabolic Stability
- Dichlorophenyl-substituted derivatives show slower hepatic clearance in vitro compared to methoxy analogs, likely due to reduced cytochrome P450 enzyme interactions .
Similarity Indexing and Drug Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
